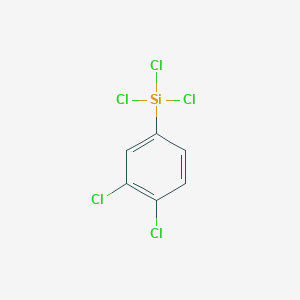
(Dichlorophenyl)trichlorosilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Dichlorophenyl)trichlorosilane is a chemical compound with the molecular formula C6H3Cl5Si. It is a straw-colored liquid with a pungent odor and is known for its reactivity, especially with moisture, which leads to the release of hydrochloric acid . This compound is primarily used as an intermediate in the production of silicones and other silicon-containing compounds .
准备方法
Synthetic Routes and Reaction Conditions
(Dichlorophenyl)trichlorosilane can be synthesized through various methods. One common method involves the direct chlorination of phenyltrichlorosilane. The reaction typically occurs under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms .
Industrial Production Methods
In industrial settings, this compound is produced by exposing technical grade silicon to hydrogen chloride at elevated temperatures. The process is continuously improved to increase yield and reduce production costs .
化学反应分析
Types of Reactions
(Dichlorophenyl)trichlorosilane undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to produce hydrochloric acid and siloxane polymers.
Substitution: Can participate in substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Water: Hydrolysis occurs rapidly in the presence of moisture.
Organic and Inorganic Acids: Reacts vigorously with acids to generate toxic or flammable gases.
Major Products Formed
Hydrochloric Acid: Formed during hydrolysis.
Siloxane Polymers: Produced as a result of hydrolysis.
科学研究应用
(Dichlorophenyl)trichlorosilane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various silicon-containing compounds.
Biology: Employed in the modification of surfaces for biological assays.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of silicones and other materials.
作用机制
The mechanism of action of (Dichlorophenyl)trichlorosilane involves its reactivity with moisture and other reagents. Upon contact with water, it decomposes to release hydrochloric acid and form siloxane polymers . This reactivity is harnessed in various industrial and research applications to modify surfaces and synthesize new compounds .
相似化合物的比较
Similar Compounds
Trichlorosilane: Similar in structure but lacks the dichlorophenyl group.
Dichlorosilane: Contains fewer chlorine atoms and is less reactive.
Silicon Tetrachloride: Used in similar applications but has different reactivity and properties.
Uniqueness
(Dichlorophenyl)trichlorosilane is unique due to its dichlorophenyl group, which imparts distinct reactivity and properties compared to other chlorosilanes. This makes it particularly useful in specific applications where selective reactivity is required .
生物活性
(Dichlorophenyl)trichlorosilane, a silicon compound with the formula C6H3Cl5Si, has garnered attention due to its unique chemical properties and potential biological activities. This article delves into its biological activity, including toxicity, mutagenicity, and potential health effects based on comprehensive literature reviews and available research data.
This compound is a chlorosilane that can hydrolyze to produce hydrochloric acid (HCl), which is primarily responsible for its toxic effects. When exposed to moisture, it releases HCl gas, leading to respiratory and ocular irritation.
Acute Toxicity
Acute toxicity studies indicate that this compound poses significant risks upon exposure. The following table summarizes key acute toxicity data:
| Exposure Route | LD50/LC50 | Effects |
|---|---|---|
| Dermal (Rabbit) | 1,175 mg/kg | Severe burns and skin irritation |
| Inhalation | 2,767 ppm | Respiratory irritation, potential for death at higher concentrations |
Inhalation studies have shown that exposure can lead to severe respiratory difficulties and damage to lung tissues. Clinical observations included nasal irritation and corneal opacity, reflecting the compound's corrosive nature .
Subchronic and Chronic Toxicity
Subchronic studies reveal that repeated exposure can lead to significant health issues:
- Respiratory Effects : Increased lung weights, pulmonary necrosis, and chronic inflammation were observed in rats exposed to high concentrations over extended periods.
- Mortality Rates : Approximately 75% mortality was recorded in rats exposed to 100 ppm during a 9-exposure regimen .
Chronic toxicity data remains limited; however, the potential for long-term damage due to repeated exposure is a concern.
Genotoxicity and Mutagenicity
Research into the genotoxic potential of this compound indicates that it is not considered a mutagen. Ames test results demonstrated no mutagenic activity in various strains of Salmonella typhimurium when tested with and without metabolic activation . Additionally, tests on mammalian cells showed no evidence of gene mutations .
Case Studies and Epidemiological Data
While direct human epidemiological data on this compound is sparse, case reports suggest significant risks associated with exposure:
属性
IUPAC Name |
trichloro-(3,4-dichlorophenyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl5Si/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIOPANHTSHMHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[Si](Cl)(Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














